- Solid-Phase Combinatorial Synthesis of Aeruginosin Derivatives and Their Biological Evaluation, Journal of Combinatorial Chemistry, 2006, 8(4), 571-582
Cas no 89919-57-3 ((R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid)
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Propiedades químicas y físicas
Nombre e identificación
-
- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
- (2R)-2-(4-HYDROXYPHENOXY)PROPANOIC ACID
- Benzenepropanoic acid, a,4-dihydroxy-, (aR)-
- (R)-3-(4-Hydroxyphenyl)lactate
- 3-(4'-Hydroxyphenyl)-2-hydroxypropanoic acid
- 3-(4-hydroxyphenyl)-lactic acid
- 3-(p-hydroxyphenyl)-D,L-lactic acid
- Benzenepropanoic acid,a,4-dihydroxy-,(aR)
- D-p-Hydroxyphenyllactic acid
- UNII-A3VOM7SS3C
- (R)-beta-(p-Hydroxyphenyl)lactic acid
- (αR)-α,4-Dihydroxybenzenepropanoic acid (ACI)
- Benzenepropanoic acid, α,4-dihydroxy-, (R)- (ZCI)
- (-)-3-(4-Hydroxyphenyl)lactic acid
- (-)-β-(4-Hydroxyphenyl)lactic acid
- (2R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propionic acid
- (R)-3-(4-Hydroxyphenyl)lactic acid
- (R)-3-(p-Hydroxyphenyl)lactic acid
- (R)-β-(4-Hydroxyphenyl)lactic acid
- (R)-β-(p-Hydroxyphenyl)lactic acid
- Q27098335
- P-HYDROXYPHENYL LACTIC ACID, (-)-
- BENZENEPROPANOIC ACID, .ALPHA.,4-DIHYDROXY-, (.ALPHA.R)-
- JVGVDSSUAVXRDY-MRVPVSSYSA-N
- CS-0119804
- SCHEMBL289562
- P-HYDROXYPHENYL LACTIC ACID, (R)-
- 89919-57-3
- CHEBI:16003
- AKOS006291517
- P-HYDROXYPHENYL LACTIC ACID, D-
- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoicacid
- Benzenepropanoic acid, alpha,4-dihydroxy-, (alphaR)-
- C03964
- 3-(4'-hydroxyphenyl)-(2r)-lactic acid
- E81445
- (-)-.BETA.-(4-HYDROXYPHENYL)LACTIC ACID
- A3VOM7SS3C
- (R)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid
-
- MDL: MFCD08685916
- Renchi: 1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m1/s1
- Clave inchi: JVGVDSSUAVXRDY-MRVPVSSYSA-N
- Sonrisas: C(C1C=CC(O)=CC=1)[C@@H](O)C(=O)O
Atributos calculados
- Calidad precisa: 182.05800
- Masa isotópica única: 182.05790880g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 3
- Complejidad: 173
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.3
- Superficie del Polo topológico: 77.8Ų
Propiedades experimentales
- Denso: 1.404±0.06 g/cm3 (20 ºC 760 Torr),
- Disolución: 易溶 (100 g/L) (25 ºC),
- PSA: 77.76000
- Logp: 0.38020
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Datos Aduaneros
- Código HS:2918290000
- Datos Aduaneros:
中国海关编码:
2918290000概述:
2918290000 其他含酚基但不含其他含氧基羧酸及其酸酐、酰卤化物、过氧化物和过氧酸及它们的衍生物。监管条件:AB(入境货物通关单,出境货物通关单)。增值税率:17.0%。退税率:9.0%。最惠国关税:6.5%。普通关税:30.0%
申报要素:
品名, 成分含量, 用途
监管条件:
A.入境货物通关单
B.出境货物通关单检验检疫类别:
R.进口食品卫生监督检验
S.出口食品卫生监督检验Summary:
HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | CS-2497-0.25g |
(R)-3-(4-hydroxyphenyl)lactic acid |
89919-57-3 | >95% | 0.25g |
£389.00 | 2025-02-08 | |
| Key Organics Ltd | CS-2497-5MG |
(R)-3-(4-hydroxyphenyl)lactic acid |
89919-57-3 | >95% | 5mg |
£1,129.80 | 2023-02-16 | |
| Advanced ChemBlocks | O32356-100MG |
(R)-3-(4-Hydroxyphenyl)lactic acid |
89919-57-3 | 95% | 100MG |
$210 | 2023-09-15 | |
| Advanced ChemBlocks | O32356-250MG |
(R)-3-(4-Hydroxyphenyl)lactic acid |
89919-57-3 | 95% | 250MG |
$335 | 2023-09-15 | |
| Advanced ChemBlocks | O32356-1G |
(R)-3-(4-Hydroxyphenyl)lactic acid |
89919-57-3 | 95% | 1G |
$810 | 2023-09-15 | |
| Key Organics Ltd | CS-2497-250MG |
(R)-3-(4-hydroxyphenyl)lactic acid |
89919-57-3 | >95% | 0.25 g |
£388.00 | 2023-04-17 | |
| Key Organics Ltd | CS-2497-0.5G |
(R)-3-(4-hydroxyphenyl)lactic acid |
89919-57-3 | >95% | 0.5g |
£632.00 | 2025-02-08 | |
| Key Organics Ltd | CS-2497-1G |
(R)-3-(4-hydroxyphenyl)lactic acid |
89919-57-3 | >95% | 1g |
£1117.00 | 2025-02-08 | |
| A2B Chem LLC | AD11235-1g |
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid |
89919-57-3 | 97% | 1g |
$1338.00 | 2024-04-19 | |
| 1PlusChem | 1P006ORN-1g |
Benzenepropanoic acid, a,4-dihydroxy-, (aR)- |
89919-57-3 | 97% | 1g |
$1193.00 | 2024-04-20 |
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Métodos de producción
Métodos de producción 1
1.2 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Hexane ; -20 °C; 6 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified
Métodos de producción 2
- Synthesis and Characterization of Chiral Iridium Complexes Bearing Carbohydrate Functionalized Pyridincarboxamide Ligands and Their Application as Catalysts in the Asymmetric Transfer Hydrogenation of α-Ketoacids in Water, Organometallics, 2023, 42(2), 157-166
Métodos de producción 3
- D-Lactate dehydrogenase: substrate specificity and use as a catalyst in the synthesis of homochiral 2-hydroxy acids, Applied Biochemistry and Biotechnology, 1989, 22(2), 169-79
Métodos de producción 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
- Biocontrolled formal inversion or retention of L-α-amino acids to enantiopure (R)- or (S)-hydroxy acids, Chemistry - A European Journal, 2014, 20(35), 11225-11228
Métodos de producción 5
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water
- First total syntheses of aeruginosin 298-A and aeruginosin 298-B, based on a stereocontrolled route to the new amino acid 6-hydroxyoctahydroindole-2-carboxylic acid, Chemistry - A European Journal, 2001, 7(16), 3446-3460
Métodos de producción 6
- Type II estrogen binding site agonist: Synthesis and biological evaluation of the enantiomers of methyl-para-hydroxyphenyllactate (MeHPLA), Chirality, 2003, 15(8), 674-679
Métodos de producción 7
1.2 Reagents: Chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]borane Solvents: Tetrahydrofuran ; 30 min, -40 °C; 12 h, -40 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
- Latifolicinin A from a Fermented Soymilk Product and the Structure-Activity Relationship of Synthetic Analogues as Inhibitors of Breast Cancer Cell Growth, Journal of Agricultural and Food Chemistry, 2015, 63(44), 9715-9721
Métodos de producción 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
- A synthetic biology approach for the transformation of L-α-amino acids to the corresponding enantiopure (R)- or (S)-α-hydroxy acids, Chemical Communications (Cambridge, 2015, 51(14), 2828-2831
Métodos de producción 9
- A family of single-isomer, dicationic cyclodextrin chiral selectors for capillary electrophoresis: Mono-6A-ammonium-6C-butylimidazolium-β-cyclodextrin chlorides, Electrophoresis, 2013, 34(6), 833-840
Métodos de producción 10
- Dicationic AC regioisomer cyclodextrins: mono-6A-ammonium-6C-alkylimidazolium-β-cyclodextrin chlorides as chiral selectors for enantioseparation, RSC Advances, 2012, 2(33), 12652-12656
Métodos de producción 11
- Enantioselective oxidation of 2-hydroxy carboxylic acids by glycolate oxidase and catalase coexpressed in methylotrophic Pichia pastoris, Biotechnology Progress, 2010, 26(3), 607-615
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Raw materials
- 4-Hydroxyphenylpyruvic acid
- L-Tyrosine
- (S)-Diphenyl(pyrrolidin-2-yl)methanol
- 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
- (R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Preparation Products
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid Literatura relevante
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
89919-57-3 ((R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid) Productos relacionados
- 28030-15-1(2-Hydroxy-3-(4-methoxyphenyl)propanoic acid)
- 23028-17-3(3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid)
- 76822-21-4(Danshensu)
- 306-23-0(2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)